Methyl 4-carbamoyl-5-[(4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoyl)amino]-3-methylthiophene-2-carboxylate
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Overview
Description
METHYL 4-CARBAMOYL-5-(4-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANAMIDO)-3-METHYLTHIOPHENE-2-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a pyrimidine ring, and various functional groups such as carbamoyl, sulfonyl, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-CARBAMOYL-5-(4-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANAMIDO)-3-METHYLTHIOPHENE-2-CARBOXYLATE involves multiple steps, including the formation of the thiophene ring, the introduction of the pyrimidine ring, and the addition of various functional groups. Common synthetic routes may involve:
Formation of the Thiophene Ring: This can be achieved through the cyclization of suitable precursors under acidic or basic conditions.
Introduction of the Pyrimidine Ring: This step may involve the condensation of appropriate aldehydes or ketones with guanidine derivatives.
Functional Group Addition:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-CARBAMOYL-5-(4-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANAMIDO)-3-METHYLTHIOPHENE-2-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
METHYL 4-CARBAMOYL-5-(4-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANAMIDO)-3-METHYLTHIOPHENE-2-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe or as a precursor for the synthesis of biologically active molecules.
Medicine: Research may explore its potential as a drug candidate or as a component in drug delivery systems.
Industry: The compound could be used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism by which METHYL 4-CARBAMOYL-5-(4-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANAMIDO)-3-METHYLTHIOPHENE-2-CARBOXYLATE exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
METHYL 4-CARBAMOYL-5-(4-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANAMIDO)-3-METHYLTHIOPHENE-2-CARBOXYLATE: shares structural similarities with other thiophene and pyrimidine derivatives, which may also possess carbamoyl, sulfonyl, and methoxy groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties. This unique structure may confer distinct reactivity, biological activity, or material properties compared to other similar compounds.
Properties
Molecular Formula |
C25H25F3N4O8S2 |
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Molecular Weight |
630.6 g/mol |
IUPAC Name |
methyl 4-carbamoyl-5-[4-[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonylbutanoylamino]-3-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C25H25F3N4O8S2/c1-12-19(21(29)34)22(41-20(12)23(35)40-4)32-18(33)6-5-9-42(36,37)24-30-14(11-17(31-24)25(26,27)28)13-7-8-15(38-2)16(10-13)39-3/h7-8,10-11H,5-6,9H2,1-4H3,(H2,29,34)(H,32,33) |
InChI Key |
NQONNWFEUICHRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)CCCS(=O)(=O)C2=NC(=CC(=N2)C(F)(F)F)C3=CC(=C(C=C3)OC)OC)C(=O)OC |
Origin of Product |
United States |
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